Beta-1 Selectivity: Bisoprolol Fumarate vs. Atenolol, Metoprolol, and Betaxolol in Standardized Receptor Binding Assays
In a standardized in vitro receptor binding study using rat cardiac and pulmonary tissue, bisoprolol fumarate demonstrated a β2/β1 selectivity ratio of 34.7, which was substantially higher than atenolol (8.7) and betaxolol (12.5), while propranolol (0.59) was non-selective as expected [1]. In a separate study using membranes from recombinant cells selectively expressing cloned human β1 and β2 adrenergic receptors under identical conditions, bisoprolol displayed the highest β1-selectivity among tested agents with a β2/β1 ratio of 19 (19-fold higher affinity for β1 than β2), while atenolol, metoprolol, and betaxolol showed lower selectivity, and propranolol and carvedilol displayed no significant selectivity [2]. An in vivo human study measuring reduction of exercise tachycardia and parallel β-adrenoceptor occupancy reported a β1/β2-selectivity ratio of 75-fold for bisoprolol versus 35-fold for atenolol, a two-fold higher selectivity for bisoprolol [3].
| Evidence Dimension | β1-adrenoceptor selectivity (β2/β1 ratio; lower values indicate higher β1-selectivity) |
|---|---|
| Target Compound Data | β2/β1 ratio = 34.7 (rat tissue); β2/β1 ratio = 19 (cloned human receptors); β1/β2 ratio = 75-fold (human in vivo) |
| Comparator Or Baseline | Atenolol: β2/β1 = 8.7 (rat), lower selectivity at human receptors, β1/β2 = 35-fold (human in vivo); Metoprolol: lower selectivity at human receptors; Betaxolol: β2/β1 = 12.5 (rat); Propranolol: β2/β1 = 0.59 (non-selective) |
| Quantified Difference | Bisoprolol is 4.0-fold more β1-selective than atenolol and 2.8-fold more β1-selective than betaxolol in rat tissue assay; 3.4-fold greater cardioselectivity than atenolol and 3.3-fold greater than metoprolol in standardized in vitro comparisons; 2.1-fold higher β1/β2 ratio than atenolol in human in vivo study |
| Conditions | Rat cardiac β1 and pulmonary β2 adrenoceptor radioligand binding assay (1986); Cloned human β1 and β2 adrenergic receptors expressed in recombinant cell lines under identical conditions (1999); Double-blind, placebo-controlled human study with exercise tachycardia monitoring and parallel receptor occupancy assays (1987) |
Why This Matters
Higher β1-selectivity directly correlates with reduced potential for β2-mediated adverse effects (e.g., bronchoconstriction, peripheral vasoconstriction), making bisoprolol fumarate the preferred procurement choice for patients with comorbid reactive airway disease or peripheral vascular conditions where β2-blockade must be minimized.
- [1] STUDIES ON THE RECEPTOR PROFILE OF BISOPROLOL. Arzneimittelforschung. 1986;36(1):197-200. View Source
- [2] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovasc Drugs Ther. 1999;13(2):123-126. doi:10.1023/a:1007784109255. View Source
- [3] Wellstein A, Palm D, Belz GG, Butzer R, Polsak R, Pett B. Reduction of exercise tachycardia in man after propranolol, atenolol and bisoprolol in comparison to beta-adrenoceptor occupancy. Eur Heart J. 1987;8 Suppl M:3-8. PMID: 2897299. View Source
